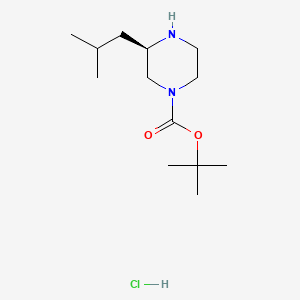

(R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Vue d'ensemble

Description

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2. It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties. This compound is often used in scientific research and industrial applications due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-isobutylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- CAS Number : 928025-61-0

The compound features a piperazine core, which is a common structural motif in many pharmaceuticals due to its ability to interact with various biological targets.

Medicinal Chemistry Applications

-

Antiparasitic Activity

- Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, a study focused on the synthesis of piperazine derivatives found that certain analogs exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows for specific interactions that enhance its efficacy against this parasite, indicating its potential for development into therapeutic agents for neglected tropical diseases .

-

Antimalarial Activity

- The compound has also been investigated for its antimalarial properties. Research demonstrated that modifications to the piperazine structure can lead to enhanced activity against Plasmodium falciparum, particularly in drug-resistant strains. The incorporation of specific substituents on the piperazine ring was crucial for improving selectivity and potency .

-

Inhibition of BET Proteins

- Another significant application is in the inhibition of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. The compound has been shown to bind effectively to these proteins, disrupting their function and potentially providing a therapeutic avenue for cancer treatment .

Case Studies

Synthetic Pathways

The synthesis of (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves:

- Formation of the piperazine core through cyclization reactions.

- Introduction of the tert-butyl and isobutyl groups via alkylation methods.

- Hydrochloride salt formation to enhance solubility and stability.

These synthetic strategies are critical for producing analogs with optimized pharmacological profiles.

Mécanisme D'action

The mechanism of action of ®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride

- (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Uniqueness

®-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is unique due to its specific tert-butyl and isobutyl substituents, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various research and industrial applications.

Activité Biologique

(R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₂₇ClN₂O₂

- Molecular Weight : 270.82 g/mol

- IUPAC Name : this compound

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) pharmacology.

This compound is thought to exert its biological effects through several mechanisms:

- Receptor Modulation : The piperazine moiety allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which plays a role in neurotransmission by breaking down acetylcholine .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of piperazine may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Pharmacological Properties

The pharmacological profile of this compound suggests several therapeutic applications:

- Antidepressant Activity : Research indicates that piperazine derivatives can influence serotonin pathways, making them candidates for antidepressant development.

- Anxiolytic Effects : Similar compounds have been noted for their anxiolytic properties, which may be relevant in anxiety disorders.

- Potential Anticancer Activity : Some studies have explored the use of piperazine derivatives in cancer therapy, focusing on their ability to modulate cell signaling pathways involved in tumor growth.

Case Study 1: Antidepressant Effects

A study investigating the antidepressant potential of piperazine derivatives found that this compound significantly increased serotonin levels in animal models. This effect was associated with improved behavioral outcomes in tests designed to measure depression-like symptoms.

Case Study 2: Neuroprotective Properties

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the upregulation of antioxidant enzymes, thereby reducing cellular apoptosis.

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

tert-butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIFVAVTYMLAU-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662481 | |

| Record name | tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217469-14-1 | |

| Record name | tert-Butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.